molecular formula C7H7NO B094145 Formanilide CAS No. 103-70-8

Formanilide

Cat. No.: B094145
CAS No.: 103-70-8
M. Wt: 121.14 g/mol
InChI Key: DYDNPESBYVVLBO-UHFFFAOYSA-N
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Description

Formanilide, also known as N-phenylformamide, is an organic compound with the chemical formula C7H7NO. It is the formamide derivative of aniline and appears as a colorless or white solid. This compound is notable for its role as an additive in rubber products and as a common synthetic intermediate in various chemical processes .

Mechanism of Action

Target of Action

Formanilide is a precursor to the fungicide mepanipyrim

Mode of Action

It is known that dehydration of this compound gives phenylisocyanide

Biochemical Pathways

Formanilides are important intermediates widely used in the synthesis of industrial chemicals, drugs, dyes, cosmetics, and food additives . Formylation of amines is an important method for the synthesis of these compounds . .

Pharmacokinetics

It is known that this compound exists as a mixture of trans and cis species in a chloroform solution . This suggests that the compound may have different pharmacokinetic properties depending on its isomeric form.

Result of Action

It is known that this compound is a precursor to the fungicide mepanipyrim , suggesting that it may have antifungal properties

Action Environment

The action environment of this compound can influence its action, efficacy, and stability. For example, this compound has been isolated from the culture broth of Perenniporia fraxinea , suggesting that it may be produced in certain microbial environments.

Safety and Hazards

Formanilide is harmful if swallowed . Exposure to this chemical may cause cyanosis, headache, dizziness, confusion, decreased blood pressure, convulsions, and coma . It is recommended to avoid dust formation and breathing vapors, mist, or gas .

Future Directions

While specific future directions for formanilide research are not detailed in the search results, it is noted that formamides are closely related to prebiotic chemistry and useful reagents in biochemistry and molecular biology, particularly in nucleic acids research . This suggests potential future research directions in these areas.

Preparation Methods

Synthetic Routes and Reaction Conditions: Formanilide can be synthesized through several methods. One common approach involves the formylation of aniline using formic acid. This reaction can be carried out under reflux conditions in the presence of a dehydrating agent such as toluene, which helps to remove the water formed during the reaction . Another method involves the hydrogenation of nitroarenes to formanilides using a palladium catalyst in the presence of formic acid .

Industrial Production Methods: In industrial settings, this compound is often produced by the reaction of aniline with dimethylformamide in the presence of an acid catalyst . This method is efficient and yields high purity this compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: Formanilide undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form N-phenylformamide oxides.

    Reduction: It can be reduced to aniline under specific conditions.

    Substitution: this compound can participate in substitution reactions, particularly at the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Electrophilic aromatic substitution reactions using halogens or nitrating agents.

Major Products Formed:

    Oxidation: N-phenylformamide oxides.

    Reduction: Aniline.

    Substitution: Various substituted formanilides depending on the substituent used.

Comparison with Similar Compounds

  • Benzamide
  • Acetanilide
  • N-methylformamide

Formanilide’s unique properties and versatility make it an important compound in various fields of research and industry.

Properties

IUPAC Name

N-phenylformamide
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InChI

InChI=1S/C7H7NO/c9-6-8-7-4-2-1-3-5-7/h1-6H,(H,8,9)
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InChI Key

DYDNPESBYVVLBO-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C=C1)NC=O
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Molecular Formula

C7H7NO
Record name FORMANILIDE
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DSSTOX Substance ID

DTXSID3025338
Record name Formanilide
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Molecular Weight

121.14 g/mol
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Physical Description

Formanilide is a white crystalline solid. (NTP, 1992), White solid; [HSDB] White crystalline powder; [Alfa Aesar MSDS]
Record name FORMANILIDE
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Boiling Point

520 °F at 760 mmHg (NTP, 1992), 271 °C
Record name FORMANILIDE
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Flash Point

greater than 235 °F (NTP, 1992)
Record name FORMANILIDE
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Solubility

10 to 50 mg/mL at 77 °F (NTP, 1992), > 10% in benzene; > 10% in ether; > 10% ethanol, In water, 28.6 g/l @ 25 °C; 25.4 g/l @ 20 °C
Record name FORMANILIDE
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Density

1.144 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.186 @ 50 °C
Record name FORMANILIDE
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Vapor Pressure

0.00357 [mmHg], 3.57X10-3 mm Hg @ 25 °C
Record name N-Phenylformamide
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Color/Form

White crystals

CAS No.

103-70-8
Record name FORMANILIDE
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Record name Formamide, N-phenyl-
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Record name FORMANILIDE
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Melting Point

115.9 to 117.5 °F (NTP, 1992), 46.6-47.5 °C
Record name FORMANILIDE
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Synthesis routes and methods I

Procedure details

The procedure of Example I is repeated except that 12.65 g (125 mmoles) of triethylamine is substituted for the pyridine and a mixture of 4.12 g (25 mmoles) of anhydrous copper(II) sulfate and 0.55 g (2.8 mmoles) of anhydrous copper(I) iodide is substituted for the copper(II) chloride. A strong exotherm and a rapid pressure drop of about 1125 psi over the course of a 180 minute residence period is observed. GLC and ALC analyses indicate that 12.56 g (103.7 mmoles) formanilide is formed. Based on aniline as the limiting reagent, a selectivity of 49.3 mole % formanilide at 84.1% aniline conversion is obtained.
Quantity
12.65 g
Type
reactant
Reaction Step One
Quantity
12.56 g
Type
reactant
Reaction Step Two
Quantity
4.12 g
Type
catalyst
Reaction Step Three
Name
copper(I) iodide
Quantity
0.55 g
Type
catalyst
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
84.1%

Synthesis routes and methods II

Procedure details

Examples of suitable isocyanates include, but are not limited to, the following: trimethylene diisocyanates; tetramethylene diisocyanates; pentamethylene diisocyanates; hexamethylene diisocyanates; ethylene diisocyanates; diethylidene diisocyanates; propylene diisocyanates; butylene diisocyanates; bitolylene diisocyanates; tolidine isocyanates; isophorone diisocyanates; dimeryl diisocyanates; dodecane-1,12-diisocyanates; 1,10-decamethylene diisocyanates; cyclohexylene-1,2-diisocyanates; 1-chlorobenzene-2,4-diisocyanates; furfurylidene diisocyanates; 2,4,4-trimethyl hexamethylene diisocyanates; 2,2,4-trimethyl hexamethylene diisocyanates; dodecamethylene diisocyanates; 1,3-cyclopentane diisocyanates; 1,3-cyclohexane diisocyanates; 1,3-cyclobutane diisocyanates; 1,4-cyclohexane diisocyanates; 4,4′-methylenebis(cyclohexyl isocyanates); 4,4′-methylenebis(phenyl isocyanates); 1-methyl-2,4-cyclohexane diisocyanates; 1-methyl-2,6-cyclohexane diisocyanates; 1,3-bis (isocyanato-methyl)cyclohexanes; 1,6-diisocyanato-2,2,4,4-tetra-methylhexanes; 1,6-diisocyanato-2,4,4-tetra-trimethylhexanes; trans-cyclohexane-1,4-diisocyanates; 3-isocyanato-methyl-3,5,5-trimethylcyclohexyl isocyanates; 1-isocyanato-3,3,5-trimethyl-5-isocyanatomethylcyclohexanes; cyclohexyl isocyanates; dicyclohexylmethane 4,4′-diisocyanates; 1,4-bis(isocyanatomethyl)cyclohexanes; m-phenylene diisocyanate; m-xylylene diisocyanate; m-tetramethylxylylene diisocyanates; p-phenylene diisocyanate; p,p′-biphenyl diisocyanates; 3,3′-dimethyl-4,4′-biphenylene diisocyanates; 3,3′-dimethoxy-4,4′-biphenylene diisocyanates; 3,3′-diphenyl-4,4′-biphenylene diisocyanates; 4,4′-biphenylene diisocyanates; 3,3′-dichloro-4,4′-biphenylene diisocyanates; 1,5-naphthalene diisocyanates; 4-chloro-1,3-phenylene diisocyanates; 1,5-tetrahydronaphthalene diisocyanates; meta-xylene diisocyanates; 1,3-xylene diisocyanate; 2, 4 or 2,6-toluene diisocyanates; 2,4′-diphenylmethane diisocyanates; 2,4-chlorophenylene diisocyanates; p,p′-perhydrodiphenylmethane-2,4′-diisocyanate; perhydrodiphenylmethane-4,4′-diisocyanate; hexahydrophenylene-1,3-diisocyanate; hexahydrophenylene-1,4-diisocyanate; 4,4′-diphenylmethane diisocyanates; p,p′-diphenylmethane diisocyanate; 2,4-tolylene diisocyanates; 2,6-tolylene diisocyanates; 2,2-diphenylpropane-4,4′-diisocyanate; 4,4′-toluidine diisocyanates; dianisidine diisocyanates; 4,4′-diphenyl ether diisocyanates; 1,3-xylylene diisocyanates; 1,4-naphthylene diisocyanates; azobenzene-4,4′-diisocyanates; diphenyl sulfone-4,4′-diisocyanates; triphenylmethane 4,4′,4″-triisocyanates; isocyanatoethyl methacrylates; 3-isopropenyl-α,α-dimethylbenzyl-isocyanates; dichlorohexamethylene diisocyanates; ω,ω′-diisocyanato-1,4-diethylbenzenes; polymethylene polyphenylene polyisocyanates; polybutylene diisocyanates; arylaliphatic diisocyanates such as perchlorinated aryl polyisocyanates; polyphenylpolymethylene polyisocyanates obtained by aniline formaldehyde condensation followed by phosgenation; m- and p-isocyanatophenyl-sulphonyl isocyanates; and isocyanurate-, carbodiimide and biuret modified compounds of the above polyisocyanates. Each isocyanate may be used either alone or in combination with one or more other isocyanates.
[Compound]
Name
butylene diisocyanates
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
diisocyanates
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
tolidine isocyanates
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
isophorone diisocyanates
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
diisocyanates
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
dodecane-1,12-diisocyanates
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
1,10-decamethylene diisocyanates
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
cyclohexylene-1,2-diisocyanates
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
[Compound]
Name
1-chlorobenzene-2,4-diisocyanates
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
[Compound]
Name
furfurylidene diisocyanates
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
[Compound]
Name
isocyanates
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
[Compound]
Name
2,4,4-trimethyl hexamethylene diisocyanates
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve
[Compound]
Name
2,2,4-trimethyl hexamethylene diisocyanates
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Thirteen
[Compound]
Name
dodecamethylene diisocyanates
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fourteen
[Compound]
Name
1,3-cyclopentane diisocyanates
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fifteen
[Compound]
Name
1,3-cyclohexane diisocyanates
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 16
[Compound]
Name
1,3-cyclobutane diisocyanates
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 17
[Compound]
Name
1,4-cyclohexane diisocyanates
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 18
[Compound]
Name
4,4′-methylenebis(cyclohexyl isocyanates)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 19
[Compound]
Name
4,4′-methylenebis(phenyl isocyanates)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 20
[Compound]
Name
1-methyl-2,4-cyclohexane diisocyanates
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 21
[Compound]
Name
trimethylene diisocyanates
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 22
[Compound]
Name
1-methyl-2,6-cyclohexane diisocyanates
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 23
[Compound]
Name
1,3-bis (isocyanato-methyl)cyclohexanes
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 24
[Compound]
Name
1,6-diisocyanato-2,2,4,4-tetra-methylhexanes
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 25
[Compound]
Name
1,6-diisocyanato-2,4,4-tetra-trimethylhexanes
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 26
[Compound]
Name
trans-cyclohexane-1,4-diisocyanates
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 27
[Compound]
Name
3-isocyanato-methyl-3,5,5-trimethylcyclohexyl isocyanates
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 28
[Compound]
Name
1-isocyanato-3,3,5-trimethyl-5-isocyanatomethylcyclohexanes
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 29
[Compound]
Name
cyclohexyl isocyanates
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 30
[Compound]
Name
dicyclohexylmethane 4,4′-diisocyanates
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 31
[Compound]
Name
1,4-bis(isocyanatomethyl)cyclohexanes
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 32
[Compound]
Name
tetramethylene diisocyanates
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 33
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 34
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 35
[Compound]
Name
m-tetramethylxylylene diisocyanates
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 36
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 37
[Compound]
Name
p,p′-biphenyl diisocyanates
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 38
[Compound]
Name
3,3′-dimethyl-4,4′-biphenylene diisocyanates
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 39
[Compound]
Name
3,3′-dimethoxy-4,4′-biphenylene diisocyanates
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 40
[Compound]
Name
3,3′-diphenyl-4,4′-biphenylene diisocyanates
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 41
[Compound]
Name
4,4′-biphenylene diisocyanates
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 42
[Compound]
Name
3,3′-dichloro-4,4′-biphenylene diisocyanates
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 43
[Compound]
Name
pentamethylene diisocyanates
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 44
[Compound]
Name
1,5-naphthalene diisocyanates
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 45
[Compound]
Name
4-chloro-1,3-phenylene diisocyanates
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 46
[Compound]
Name
1,5-tetrahydronaphthalene diisocyanates
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 47
[Compound]
Name
meta-xylene diisocyanates
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 48
Name
1,3-xylene diisocyanate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 49
[Compound]
Name
2,6-toluene diisocyanates
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 50
[Compound]
Name
2,4′-diphenylmethane diisocyanates
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 51
[Compound]
Name
2,4-chlorophenylene diisocyanates
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 52
[Compound]
Name
p,p′-perhydrodiphenylmethane-2,4′-diisocyanate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 53
[Compound]
Name
perhydrodiphenylmethane-4,4′-diisocyanate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 54
[Compound]
Name
hexamethylene diisocyanates
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 55
[Compound]
Name
hexahydrophenylene-1,3-diisocyanate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 56
[Compound]
Name
hexahydrophenylene-1,4-diisocyanate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 57
[Compound]
Name
4,4′-diphenylmethane diisocyanates
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 58
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 59
[Compound]
Name
2,4-tolylene diisocyanates
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 60
[Compound]
Name
2,6-tolylene diisocyanates
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 61
[Compound]
Name
2,2-diphenylpropane-4,4′-diisocyanate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 62
[Compound]
Name
4,4′-toluidine diisocyanates
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 63
[Compound]
Name
dianisidine diisocyanates
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 64
[Compound]
Name
4,4′-diphenyl ether diisocyanates
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 65
[Compound]
Name
ethylene diisocyanates
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 66
[Compound]
Name
1,3-xylylene diisocyanates
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 67
[Compound]
Name
1,4-naphthylene diisocyanates
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 68
[Compound]
Name
azobenzene-4,4′-diisocyanates
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 69
[Compound]
Name
diphenyl sulfone-4,4′-diisocyanates
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 70
[Compound]
Name
triphenylmethane 4,4′,4″-triisocyanates
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 71
[Compound]
Name
isocyanatoethyl methacrylates
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 72
[Compound]
Name
3-isopropenyl-α,α-dimethylbenzyl-isocyanates
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 73
[Compound]
Name
dichlorohexamethylene diisocyanates
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 74
[Compound]
Name
ω,ω′-diisocyanato-1,4-diethylbenzenes
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 75
[Compound]
Name
polyphenylene polyisocyanates
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 76
[Compound]
Name
diethylidene diisocyanates
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 77
[Compound]
Name
polybutylene diisocyanates
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 78
[Compound]
Name
arylaliphatic diisocyanates
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 79
[Compound]
Name
perchlorinated aryl polyisocyanates
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 80
[Compound]
Name
propylene diisocyanates
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 81

Synthesis routes and methods III

Procedure details

Exemplary polyisocyanates are hexamethylene diisocyanate, 1,12-didecane diisocyanate, cyclobutane-1,3-diisocyanate, cyclohexane-1,3- and -1,4-diisocyanate and any mixture of these isomers, 1-isocyanato-3,3,5-trimethyl-5-isocyanatomethylcyclohexane, hexahydro-1,3- and/or -1,4-phenylene diisocyanate, perhydro-2,4′- and/or -4,4′-diphenylmethane diisocyanate, 1,3- and 1,4-phenylene diisocyanate, 2,4- and 2,6-toluylene diisocyanate and any mixture of these isomers, diphenylmethane-2,4′- and/or -4,4′-diisocyanate, naphthylene-1,5-diisocyanate, triphenylmethane-4,4′,4″-triisocyanate or polyphenyl polymethylene polyisocyanates as obtained by aniline-formaldehyde condensation and subsequent phosgenation.
[Compound]
Name
polyisocyanates
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
1,12-didecane diisocyanate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
cyclobutane-1,3-diisocyanate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
cyclohexane-1,3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
1,4-diisocyanate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
1,3- and 1,4-phenylene diisocyanate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
2,4- and 2,6-toluylene diisocyanate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
diphenylmethane-2,4′
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven

Synthesis routes and methods IV

Procedure details

Watanabe et al. (J. Chem. Soc., Chem. Commun. (1990) 1497) reported a synthesis of N,N'-diphenylurea in 92% yield by dehydrogenating formanilide in the presence of aniline and a ruthenium catalyst: ##STR2## Watanabe et al. prepared numerous symmetric N,N'-diarylureas in this manner. In contrast, N-phenyl-N'-p-tolylurea was not obtained selectively from the reaction of formanilide and p-toluidine. Instead, a mixture of three ureas -- N,N'-diphenylurea (19%), N,N'-di-p-tolylurea (21%), and the unsymmetric product, N-phenyl-N'-p-tolylurea (38%) -- was obtained:
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
N,N'-diarylureas
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four

Synthesis routes and methods V

Procedure details

Was prepared according to Example 2 from aniline and formic acid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Formanilide
Reactant of Route 2
Reactant of Route 2
Formanilide
Reactant of Route 3
Reactant of Route 3
Formanilide
Reactant of Route 4
Formanilide
Reactant of Route 5
Reactant of Route 5
Formanilide
Reactant of Route 6
Reactant of Route 6
Formanilide
Customer
Q & A

Q1: What is the molecular formula and weight of Formanilide?

A1: this compound has the molecular formula C7H7NO and a molecular weight of 121.14 g/mol.

Q2: What spectroscopic data is available for this compound?

A2: Extensive spectroscopic data, including IR, UV, NMR (1H and 13C), and microwave spectra, has been reported for this compound. [, , , , , , , , ] These studies provide insights into its conformational dynamics, vibrational modes, and electronic structure.

Q3: Does this compound exhibit isomerism?

A3: Yes, this compound exists as two conformational isomers, cis and trans, arising from restricted rotation around the amide bond. [, , , , , , ] The trans isomer is generally more stable in the gas phase and nonpolar solvents. [, , ]

Q4: How does the conformation of this compound change upon complexation with water?

A4: Interestingly, studies show that complexation with water can switch the preferred conformation of this compound from trans to cis. [] This conformational switch is driven by the formation of sequential hydrogen bonds between water molecules and the cis amide and carbonyl groups. []

Q5: How does protonation affect the 13C NMR shifts in this compound?

A5: Protonation of this compound leads to characteristic shifts in its 13C NMR spectrum. The ring carbon directly attached to the amide group exhibits an upfield shift, while the remaining ring carbons and the carbonyl carbon show downfield shifts. [] This observation suggests a complex interplay of electronic effects upon protonation.

Q6: How does this compound behave under acidic and alkaline hydrolysis conditions?

A6: this compound undergoes hydrolysis under both acidic and alkaline conditions. [, , ] Acidic hydrolysis proceeds via a specific acid-catalyzed mechanism (AAC2), while alkaline hydrolysis follows a modified base-catalyzed mechanism (BAC2). [, ]

Q7: Can the hydrolysis rates of this compound derivatives be predicted?

A7: Yes, research has demonstrated a correlation between the calculated reaction enthalpies (using DFT methods) and the experimentally determined hydrolysis rate constants for various substituted Formanilides. [] This correlation allows for the prediction of hydrolysis rates for novel this compound derivatives.

Q8: Can this compound act as an ambident nucleophile in alkylation reactions?

A8: Yes, the this compound anion can undergo alkylation at either the nitrogen or oxygen atom, making it an ambident nucleophile. [, ] The site of alkylation is heavily influenced by the counterion and solvent. [, ] Alkali metal salts predominantly yield N-alkylated products, while silver salts favor O-alkylation. [, ]

Q9: Can this compound be used as a protecting group for anilines?

A9: Yes, due to its ability to undergo quantitative photodecarbonylation upon irradiation, this compound has been proposed as a photosensitive protecting group for anilines. []

Q10: What is the role of this compound in pesticide synergism?

A10: Certain this compound derivatives, particularly those with halogen or alkyl substituents on the phenyl ring, have shown synergistic effects when combined with various insecticides and acaricides. [, ] This synergistic activity is attributed, in part, to the inhibition of pesticide-degrading enzymes (oxidases and esterases) by Formanilides. [, ]

Q11: How is this compound employed in the synthesis of ureas?

A11: this compound can serve as a starting material for the synthesis of ureas via ruthenium-complex-catalyzed dehydrogenative coupling with amines. [] This reaction proceeds with the release of hydrogen gas and offers a novel route to N,N′-disubstituted and trisubstituted ureas. []

Q12: Have computational methods been used to study this compound?

A12: Yes, computational chemistry, particularly DFT calculations, has been extensively employed to investigate the conformational preferences, electronic properties, and reactivity of this compound. [, , , , , , ]

Q13: How do substituents on the phenyl ring affect the properties of this compound?

A13: Substituents on the phenyl ring significantly influence the conformational equilibrium, electronic distribution, and reactivity of this compound. [, , , ] These effects have been systematically investigated through experimental and computational studies, providing insights into structure-activity relationships.

Q14: Can constrained DFT be used to study electron transfer in systems containing this compound?

A14: Yes, constrained DFT has been successfully employed to calculate electron transfer parameters, such as driving force and reorganization energy, in systems containing this compound as a donor or acceptor moiety. [] For example, this method has provided insights into the charge recombination dynamics of this compound-anthraquinone dyads and triads. []

Q15: Has the metabolic fate of this compound derivatives been investigated?

A15: Yes, studies have examined the metabolism of certain this compound derivatives, such as N'-(2,4-dimethylphenyl)-N-methylformamidine (BTS-27271), a metabolite of the insecticide Amitraz. [] These studies have identified key metabolic pathways and intermediates, highlighting the role of enzymatic degradation in the detoxification of this compound-based compounds.

Q16: What analytical methods are used to detect and quantify this compound and its derivatives?

A16: Various analytical techniques have been employed to characterize and quantify this compound and its derivatives, including gas chromatography-mass spectrometry (GC-MS), high-performance liquid chromatography (HPLC), and NMR spectroscopy. [, , ] These methods are crucial for monitoring reactions, analyzing complex mixtures, and assessing environmental or biological samples.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.